2-nitro-N-1,3-thiazol-2-ylbenzamide chemical structure and properties
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Author: BenchChem Technical Support Team. Date: February 2026
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2-nitro-N-1,3-thiazol-2-ylbenzamide PubChem CID and SMILES
Technical Monograph: 2-nitro-N-(1,3-thiazol-2-yl)benzamide Part 1: Executive Summary & Chemical Identity Compound Overview 2-nitro-N-(1,3-thiazol-2-yl)benzamide is a synthetic small molecule belonging to the N-heteroaryl...
Compound Overview
2-nitro-N-(1,3-thiazol-2-yl)benzamide is a synthetic small molecule belonging to the N-heteroaryl-benzamide class. It serves as a critical structural analog in Structure-Activity Relationship (SAR) campaigns for thiazolide anti-infectives (such as Nitazoxanide) and fungicidal agents. Its core scaffold features a benzamide moiety substituted at the ortho position with a nitro group, linked to a 2-aminothiazole heterocycle.
This specific substitution pattern (ortho-nitro) introduces significant steric and electronic effects compared to its meta or para isomers, influencing the planarity of the amide bond and its potential binding affinity in kinase or oxidoreductase pockets.
Chemical Identifiers
Identifier Type
Value
IUPAC Name
2-nitro-N-(1,3-thiazol-2-yl)benzamide
Common Name
N-(Thiazol-2-yl)-2-nitrobenzamide
Molecular Formula
C₁₀H₇N₃O₃S
Molecular Weight
249.25 g/mol
Canonical SMILES
O=C(Nc1nccs1)c1ccccc1[O-]
Isomeric SMILES
[O-]c1ccccc1C(=O)Nc2nccs2
PubChem CID
Search via SMILES recommended (Analogous to CID 12818619 [4-nitro isomer])
Part 2: Structural Analysis & Physicochemical Properties
The biological activity of benzamides is heavily dictated by the electronic distribution across the amide linker. In this molecule, the 2-nitro group exerts a strong electron-withdrawing effect (induction and resonance) while also providing a steric clash that forces the benzene ring to twist out of coplanarity with the amide group.
Calculated Properties (Estimates based on ChemAxon/rdkit models):
Property
Value
Biological Implication
LogP (Octanol/Water)
~2.1 - 2.4
Moderate lipophilicity; likely good membrane permeability.
Topological PSA
~98 Ų
Suggests good oral bioavailability (Rule of 5 compliant).
H-Bond Donors
1 (Amide NH)
Critical for active site recognition (e.g., hinge binding).
H-Bond Acceptors
5 (O, N, S)
High capacity for electrostatic interactions.
Rotatable Bonds
3
Limited flexibility reduces entropic penalty upon binding.
Structural Logic Diagram (DOT)
The following diagram illustrates the pharmacophore features and the electronic influence of the nitro group.
Caption: Structural decomposition showing the electronic and steric influence of the 2-nitro substituent on the benzamide scaffold.
Part 3: Synthesis Protocol (Self-Validating Methodology)
Objective: Synthesize 2-nitro-N-(1,3-thiazol-2-yl)benzamide via nucleophilic acyl substitution.
Reaction Scheme:
2-Nitrobenzoyl chloride + 2-Aminothiazole + Base → Product + HCl salt
Reagents:
2-Aminothiazole (1.0 eq)
2-Nitrobenzoyl chloride (1.1 eq)
Triethylamine (TEA) or Pyridine (1.5 eq) - Base
Dichloromethane (DCM) or Tetrahydrofuran (THF) - Solvent
Step-by-Step Protocol:
Preparation:
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
Purge with nitrogen (N₂) to ensure an anhydrous environment (moisture hydrolyzes the acid chloride).
Add the acid chloride solution dropwise to the amine solution over 15 minutes.
Why: Dropwise addition prevents localized overheating and minimizes di-acylation side products.
Reaction:
Allow the reaction to warm to room temperature (25°C) naturally.
Stir for 4–6 hours. Monitor via TLC (System: 1:1 Hexane/Ethyl Acetate). The product usually appears as a distinct spot with lower Rf than the starting amine.
Work-up:
Quench with saturated NaHCO₃ (aq) to neutralize excess acid/HCl salts.
Extract the organic layer. Wash with water (2x) and brine (1x).
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification:
Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Synthesis Workflow Diagram (DOT)
Caption: Step-by-step synthetic pathway for the acylation of 2-aminothiazole.
Part 4: Biological Context & Applications
1. Pharmacological Relevance:
Thiazolyl-benzamides are "privileged structures" in medicinal chemistry. The specific 2-nitro derivative acts as a key comparator in SAR studies for:
Antivirals: Analogs of Nitazoxanide (which targets PFOR enzymes in anaerobes and viral proteins). The position of the nitro group (benzene vs. thiazole) drastically alters the reduction potential and toxicity profile.
Fungicides: Similar scaffolds (e.g., Ethaboxam) target tubulin assembly.
2. Metabolic Considerations:
Researchers must account for the potential reduction of the nitro group (-NO₂) to an amine (-NH₂) in vivo by nitroreductases. This metabolic switch often converts the molecule into a "prodrug" state or, conversely, a toxic mutagen.
3. Reference Data for Validation:
To validate the synthesized compound, compare NMR signals:
¹H NMR (DMSO-d₆): Look for the amide singlet (-NH) typically downfield around 12-13 ppm. The thiazole protons usually appear as two doublets (or a doublet and a singlet depending on resolution) between 7.0–7.5 ppm. The 2-nitrobenzoyl protons will show a characteristic ABCD aromatic pattern.
Application Note: HPLC Method Development for 2-nitro-N-(1,3-thiazol-2-yl)benzamide
Executive Summary & Chemical Context This guide outlines the systematic development of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of 2-nitro-N-(1,3-thiazol-2-yl)benz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
This guide outlines the systematic development of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of 2-nitro-N-(1,3-thiazol-2-yl)benzamide .
This compound features three distinct structural moieties that dictate chromatographic behavior:
Benzamide Core: Provides the hydrophobic backbone and planar structure.
1,3-Thiazole Ring: A basic heterocycle (
for the conjugate acid) susceptible to silanol interactions, often leading to peak tailing.
Ortho-Nitro Group: An electron-withdrawing group that significantly influences UV absorption and creates a permanent dipole, affecting retention in reverse-phase chromatography.
Key Challenge: The primary challenge is balancing the retention of the moderately polar nitro-benzamide core while preventing secondary interactions between the basic thiazole nitrogen and residual silanols on the stationary phase.
Method Development Strategy (Logic & Causality)
The development process follows a "First Principles" approach, prioritizing chemical stability and peak symmetry.
Stationary Phase Selection
Choice: C18 (USP L1) with high carbon load and end-capping.
Rationale: The hydrophobic benzamide backbone requires a non-polar stationary phase for adequate retention. "End-capping" is critical to block free silanol groups (
) that would otherwise bind ionically with the basic thiazole nitrogen, causing severe peak tailing.
Mobile Phase Chemistry
Buffer (Solvent A): 20 mM Potassium Phosphate, pH 3.0.
Why pH 3.0? At pH 3.0, the thiazole nitrogen is partially protonated, but more importantly, the silica surface silanols are protonated (neutral), minimizing cation-exchange interactions. This pH is also well above the
of the amide, ensuring the molecule remains neutral/stable.
Organic Modifier (Solvent B): Acetonitrile (ACN).
Why ACN? Acetonitrile has a lower UV cutoff (190 nm) than Methanol (205 nm) and generally provides sharper peaks for nitro-aromatics due to its dipole-dipole interaction capabilities.
Detection
Wavelength: 270 nm (Primary).
Rationale: The nitro group conjugated with the benzene ring typically exhibits a strong charge-transfer band in the 260–280 nm region. A Diode Array Detector (DAD/PDA) scan from 200–400 nm is recommended during initial runs to determine the
.
Visualization: Method Development Workflow
The following diagram illustrates the logical flow from chemical analysis to a validated method.
Figure 1: Systematic workflow for developing the HPLC method, emphasizing the feedback loop for peak shape optimization.
Detailed Experimental Protocol
Instrumentation & Reagents
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/DAD.
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or Waters Symmetry C18.
Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (85%).
Dilute to 1000 mL with water.
Filter through a 0.45 µm Nylon membrane filter.
B. Standard Stock Solution (1000 µg/mL):
Weigh 10.0 mg of 2-nitro-N-(1,3-thiazol-2-yl)benzamide reference standard.
Transfer to a 10 mL volumetric flask.
Dissolve in 5 mL of Acetonitrile (sonicate if necessary).
Make up to volume with Acetonitrile.
C. Working Standard (50 µg/mL):
Pipette 0.5 mL of Stock Solution into a 10 mL volumetric flask.
Dilute to volume with Mobile Phase (50:50 Buffer:ACN).
Chromatographic Conditions (The "Gold Standard")
Parameter
Setting
Column Temp
30°C
Flow Rate
1.0 mL/min
Injection Vol
10 µL
Detection
UV @ 270 nm (Ref bandwidth: 360 nm)
Run Time
15 Minutes
Mode
Isocratic (Recommended for QC) or Gradient
Isocratic Program (Robustness Preferred):
Mobile Phase: 55% Buffer (pH 3.0) : 45% Acetonitrile
Expected Retention Time: ~6.5 - 8.0 minutes.
Gradient Program (For Impurity Profiling):
Time (min)
% Buffer (A)
% ACN (B)
0.0
80
20
10.0
20
80
12.0
20
80
12.1
80
20
| 15.0 | 80 | 20 |
Method Validation (ICH Q2(R1) Compliant)
To ensure the method is "self-validating" and trustworthy, the following parameters must be met.
System Suitability Criteria
Before running samples, inject the Working Standard (50 µg/mL) five times.
Parameter
Acceptance Criteria
Logic
Theoretical Plates (N)
> 5,000
Ensures column efficiency.
Tailing Factor (T)
< 1.5
Indicates successful suppression of silanol interactions.
RSD (Area)
< 2.0%
Confirms injector precision.
Retention Time RSD
< 1.0%
Confirms pump stability.
Linearity & Range
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).
Requirement: Correlation coefficient (
) .
Troubleshooting Guide
Issue 1: Peak Tailing (> 1.5)
Root Cause: Secondary interaction between the thiazole nitrogen and silica silanols.
Solution:
Ensure the column is "End-capped".
Lower the pH of the buffer to 2.5 (suppresses silanol ionization).
Add 5-10 mM Triethylamine (TEA) to the mobile phase as a silanol blocker (last resort).
Issue 2: Split Peaks
Root Cause: Sample solvent mismatch.
Solution: If the sample is dissolved in 100% ACN but the mobile phase is 55% water, the strong solvent effect can distort the peak. Dissolve the sample in the Mobile Phase.
Issue 3: Retention Time Drift
Root Cause: Temperature fluctuations or insufficient equilibration.
Solution: Use a column oven at 30°C. Equilibrate the column for at least 20 column volumes before starting.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley.
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
Brokhman, et al. (2005). Nitazoxanide: A review.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Stability & Handling of 2-nitro-N-(1,3-thiazol-2-yl)benzamide
Executive Summary & Compound Identification Crucial Distinction: Before proceeding, verify your compound's structure. Your Query: 2-nitro-N-(1,3-thiazol-2-yl)benzamide (Nitro group on the benzene ring).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identification
Crucial Distinction:
Before proceeding, verify your compound's structure.
Your Query:2-nitro-N-(1,3-thiazol-2-yl)benzamide (Nitro group on the benzene ring).
Common Confusion: This is NOT Nitazoxanide (Alinia), which is 2-(acetyloxy)-N-(5-nitro-2-thiazolyl)benzamide (Nitro group on the thiazole ring).
Implication: While both are thiazolyl-benzamides, the metabolic stability and solubility profiles differ. The guidance below is tailored specifically for the 2-nitro-benzene derivative you specified, a common scaffold in fragment-based drug discovery.
Core Stability Profile:
This compound exhibits moderate hydrolytic stability but is highly susceptible to oxidative/reductive metabolism and precipitation in aqueous media.
Troubleshooting Guide (Q&A)
Category A: Solubility & Precipitation
Q1: Why does the compound precipitate immediately upon addition to cell culture media?Diagnosis: "Crash-out" effect due to high lipophilicity (LogP ~2.5–3.0) and low aqueous solubility.
Mechanism: The planar benzamide-thiazole core promotes strong intermolecular
- stacking, leading to rapid crystallization when the organic solvent (DMSO) is diluted into the aqueous media.
Solution:
Pre-warm Media: Ensure culture media is at 37°C before addition.
Stepwise Dilution: Do not add 100% DMSO stock directly to the well. Create a 10x intermediate dilution in media (vortex immediately), then add to cells.
Carrier Protein: Supplement media with 10-20% FBS or BSA before adding the compound. Albumin binds hydrophobic drugs, keeping them in "solution" (though bound) and preventing crystal formation.
Q2: Can I use DMSO concentrations >1% to improve solubility?Technical Advice:No.
Cytotoxicity: Most cell lines tolerate up to 0.5% DMSO. Above 1%, DMSO permeabilizes membranes and induces differentiation, confounding results.
Alternative: If solubility fails at 0.5% DMSO, use a solubilizing agent like HP-
-CD (Hydroxypropyl-beta-cyclodextrin) . Complexation with cyclodextrins (1:2 molar ratio) improves solubility without cellular toxicity.
Category B: Chemical & Metabolic Stability
Q3: My compound loses activity after 24 hours. Is the amide bond hydrolyzing?Analysis: Spontaneous chemical hydrolysis at pH 7.4 is slow. However, enzymatic hydrolysis is a risk.
Cause: Fetal Bovine Serum (FBS) contains esterases and amidases (e.g., carboxylesterases). These can cleave the amide bond, releasing 2-nitrobenzoic acid and 2-aminothiazole .
Validation: Incubate compound in media with and without serum for 24h. Analyze by LC-MS. If loss occurs only in serum-containing media, amidases are the culprit.
Fix: Use Heat-Inactivated FBS (HI-FBS) to reduce (but not eliminate) enzymatic activity.
Q4: The media turned a slight yellow/orange color. Is this degradation?Diagnosis: Likely Nitro-reduction .
Mechanism: Cellular nitroreductases (type I and II) reduce the 2-nitro group to a 2-amino group (
). This is common in dense cultures or hypoxic conditions.
Impact: The amino-metabolite (2-amino-N-(thiazol-2-yl)benzamide) often has different fluorescence/absorbance properties (yellow shift) and likely reduced biological activity.
Prevention: Ensure normoxic conditions. If studying hypoxia, this metabolism is unavoidable and must be quantified.
Category C: Biological Interaction
Q5: The EC50 shifts significantly when I increase serum concentration. Why?Diagnosis:High Protein Binding.
Explanation: Thiazolyl-benzamides are highly protein-bound (>90%). Albumin acts as a "sink," reducing the free (active) drug concentration.
Correction: Perform a Serum Shift Assay . Determine EC50 in low serum (1%) vs. high serum (10% or physiological). The ratio indicates the magnitude of binding.
Experimental Protocols
Protocol A: Stability Validation Assay
Objective: Determine if loss of signal is due to precipitation, hydrolysis, or metabolism.
Materials: HPLC-UV or LC-MS/MS, Acetonitrile (ACN), PBS, Media + 10% FBS.
Preparation:
Prepare 10 mM stock in DMSO.
Spike into:
(A) PBS (pH 7.4) [Chemical Stability Control]
(B) Media (serum-free) [Media Component Control]
(C) Media + 10% FBS [Enzymatic/Binding Control]
Final concentration: 10 µM.
Incubation:
Incubate at 37°C.
Timepoints: 0h, 4h, 12h, 24h, 48h.
Extraction:
At each timepoint, take 100 µL aliquot.
Add 300 µL ice-cold ACN (precipitates proteins).
Centrifuge at 10,000 x g for 10 min.
Analysis:
Inject supernatant into HPLC.
Monitor: Parent peak (2-nitro-N-thiazolylbenzamide) and potential metabolites (2-nitrobenzoic acid, 2-aminothiazole).
Protocol B: Visual Solubility Check
Objective: Quick pass/fail for precipitation.
Place a 96-well plate with media under a microscope (10x or 20x).
Add compound.
Observe immediately and at 1 hour.
Fail: Birefringent crystals or dark aggregates visible.
Pass: Clear solution or diffuse haze (colloidal).
Mechanistic Visualization
Figure 1: Degradation Pathways in Cell Culture
This diagram illustrates the two primary instability risks: Amidase-mediated hydrolysis and Nitroreductase-mediated reduction.
Caption: Primary degradation routes. Hydrolysis (top) cleaves the molecule; Reduction (bottom) alters the pharmacophore.
Figure 2: Troubleshooting Workflow
Caption: Step-by-step logic to isolate the cause of compound failure in culture.
Summary Data Table
Parameter
Property / Risk
Mitigation Strategy
Solubility (Aq)
Low (< 10 µM typically)
Use DMSO stock (max 0.5%); pre-warm media; add dropwise with vortexing.
Hydrolytic Stability
Susceptible to Serum Amidases
Use Heat-Inactivated FBS; quantify loss via LC-MS.
Metabolic Stability
Nitro-reduction (Hypoxia sensitive)
Avoid hypoxia unless intended; monitor for amino-metabolite.
Protein Binding
High (>90% likely)
Perform serum-shift assays to determine free fraction.
Photostability
Moderate (Nitro group)
Protect stocks and plates from direct light (foil wrap).
References
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and Stability). Link
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Detailed mechanisms of amide hydrolysis in plasma). Link
Wardman, P. (1977). The use of nitroaromatic compounds as hypoxic cell radiosensitizers. Current Topics in Radiation Research Quarterly. (Classic text on nitro-reduction mechanisms). Link
Kerns, E. H., et al. (2008). In vitro solubility assays in drug discovery. Current Protocols in Pharmacology. (Standard protocols for solubility). Link
Optimization
Handling hygroscopic properties of nitro-benzamide intermediates
Nitro-benzamide intermediates (e.g., 3-nitrobenzamide, 4-nitrobenzamide) are critical scaffolds in the synthesis of PARP inhibitors, anti-infectives, and agrochemicals. However, the amide moiety (
) is capable of forming strong hydrogen bond networks with atmospheric water.
The Risk: When these intermediates absorb moisture, two critical failure modes occur:
Physical Degradation: Caking and deliquescence, leading to flowability issues and weighing errors.
Chemical Degradation: Moisture facilitates the hydrolysis of the amide bond to the corresponding nitro-benzoic acid, a process often catalyzed by trace acidic impurities or crystal surface defects.
This guide provides validated protocols to manage these risks, ensuring stoichiometric accuracy and preventing downstream side reactions.
Troubleshooting Guide & FAQs
Category A: Physical Handling & Storage
Q1: The powder has formed hard clumps (caking) inside the drum. Can I grind it back to a powder?
Diagnosis: This is "Liquid Bridge Formation." Moisture adsorption has lowered the glass transition temperature (
) at the particle surface, causing fusion.
Resolution:
Do NOT grind immediately if the material is chemically unstable. Mechanical stress can generate local heat.
Step 1: Verify chemical purity via HPLC to ensure hydrolysis hasn't occurred.
Step 2: If pure, dry the material (see Protocol 2.1) to remove solvent/water bridges.
Step 3: Gently mill under an inert atmosphere (nitrogen blanket).
Q2: My reaction yield is consistently 5-8% lower than theoretical. Why?
Diagnosis: Stoichiometric error due to "Phantom Weight." You are weighing water, not reactant. A hygroscopic nitro-benzamide can absorb 2-10% w/w moisture in <30 minutes at 60% RH.
Resolution: Determine the Loss on Drying (LOD) or water content (KF) immediately before weighing. Adjust the mass input using the formula:
Category B: Chemical Stability
Q3: We detect a new impurity at RRT 0.92 after storage. What is it?
Diagnosis: Likely the corresponding Nitro-benzoic acid .
Mechanism: Water attacks the carbonyl carbon of the amide. This is accelerated if the material was washed with acidic solutions during isolation and not fully neutralized.
Prevention: Ensure the final wash pH is 6.5–7.5 and store with a desiccant sachet (Silica gel or Molecular Sieves).
Validated Experimental Protocols
Protocol 3.1: Non-Destructive Drying of Nitro-Benzamides
Nitro compounds are thermally sensitive. High-heat drying poses a safety risk (decomposition/explosion). This protocol uses vacuum and chemical desiccants to lower the temperature requirement.
Scope: Removal of surface and bound water from 4-nitrobenzamide derivatives.
Weight loss here = Bound Hydrate Water or High-Boiling Solvents (DMF/DMSO).
Visualizations & Logic Maps
Figure 1: Handling & Storage Decision Matrix
This workflow dictates the rigorousness of handling based on the specific hygroscopicity classification of the intermediate.
Caption: Decision matrix for packaging nitro-benzamide intermediates based on Dynamic Vapor Sorption (DVS) data.
Figure 2: Amide Hydrolysis Degradation Pathway
Visualizing the chemical risk of moisture exposure.
Caption: Mechanism of moisture-induced hydrolysis converting amide to acid impurity.
References & Authoritative Grounding
United States Pharmacopeia (USP). General Chapter <1112>: Application of Water Activity Determination to Nonsterile Pharmaceutical Products. Rockville, MD: United States Pharmacopeial Convention.
Newman, A. W., & Reutzel-Edens, S. M. (2020). Solid-state characterization of pharmaceutical hydrates. Journal of Pharmaceutical Sciences. (Validates the distinction between surface water and hydrates via TGA).
FDA Guidance for Industry. Q1A(R2) Stability Testing of New Drug Substances and Products. (Defines stress testing for humidity).
Airhart, K. et al. Desiccation and Handling of Hygroscopic Materials in Chemical Synthesis. (General chemical engineering principles for P2O5 usage).
Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) for your specific nitro-benzamide derivative before handling.
Reference Data & Comparative Studies
Validation
Structural Characterization of 2-nitro-N-(1,3-thiazol-2-yl)benzamide: A Comparative NMR Guide
Topic: 2-nitro-N-(1,3-thiazol-2-yl)benzamide NMR Spectrum Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the development of nove...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-nitro-N-(1,3-thiazol-2-yl)benzamide NMR Spectrum Analysis
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of novel antimicrobials and kinase inhibitors, the N-(1,3-thiazol-2-yl)benzamide scaffold has emerged as a privileged structure. However, the introduction of a nitro group at the ortho position (2-nitro) introduces unique steric and electronic effects that significantly alter the NMR profile compared to its para (4-nitro) isomer.
This guide provides a technical analysis of the 2-nitro-N-(1,3-thiazol-2-yl)benzamide spectrum. We compare its spectral "performance"—defined here as signal resolution, diagnostic peak identification, and structural conformation markers—against its most common synthetic alternative, the 4-nitro isomer . This distinction is critical for validating regiospecific synthesis and establishing Structure-Activity Relationships (SAR).
Part 1: Synthesis & Structural Context[1]
To understand the NMR spectrum, one must first understand the magnetic environment created during synthesis. The 2-nitro derivative is typically synthesized via nucleophilic acyl substitution, a pathway that establishes the critical amide bond linking the electron-deficient nitrobenzene ring to the electron-rich thiazole.
Experimental Protocol: Synthesis of 2-nitro-N-(1,3-thiazol-2-yl)benzamide
Objective: Synthesize the target compound for NMR characterization, minimizing hydrolysis byproducts.
Preparation: Dissolve 2-aminothiazole (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.
Base Addition: Add Triethylamine (12 mmol) dropwise at 0°C to scavenge the HCl generated.
Acylation: Dissolve 2-nitrobenzoyl chloride (10 mmol) in DCM (10 mL) and add dropwise to the amine solution over 30 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
Workup: Wash the organic layer with saturated NaHCO3 (2x) to remove unreacted acid, followed by 1M HCl (1x) to remove unreacted amine.
Purification: Dry over MgSO4, concentrate, and recrystallize from Ethanol.
Reaction Pathway Diagram[2][3]
Figure 1: Nucleophilic acyl substitution pathway yielding the target benzamide.
Part 2: Comparative NMR Analysis (The Core)
The core challenge in characterizing this molecule is distinguishing it from regioisomers that may arise from using incorrect starting materials or during metabolic degradation studies.
The Comparator: 2-Nitro vs. 4-Nitro Isomers
The 2-nitro isomer (Target) and 4-nitro isomer (Alternative) have identical molecular weights (MW 249.25) and fragmentation patterns in low-res Mass Spec. NMR is the definitive tool for differentiation.
1. Symmetry and Splitting Patterns
Target (2-Nitro): The molecule is asymmetric regarding the benzene ring axis. The 2-nitro group creates a distinct magnetic environment for all four benzene protons.
Result: An ABCD splitting pattern (four distinct signals).
Alternative (4-Nitro): The molecule possesses a C2 axis of rotation (ignoring the amide bond barrier).
Result: An AA'BB' splitting pattern (two distinct doublets with roof effects).
2. Steric Deshielding (The "Deshielding Cone")
In the 2-nitro isomer, the nitro group is physically crowded against the amide carbonyl and the ortho-proton (H-3). This steric compression forces the nitro group to rotate out of planarity, but its anisotropy significantly deshields the adjacent proton.
Comparative Data Table: 1H NMR Shifts (DMSO-d6, 400 MHz)
Proton Assignment
Target: 2-Nitro Isomer (δ ppm)
Alternative: 4-Nitro Isomer (δ ppm)
Mechanistic Explanation
Amide NH
12.80 - 13.10 (bs)
12.60 - 12.80 (bs)
The 2-nitro group creates an intramolecular H-bond acceptor site, potentially shifting the NH further downfield compared to the 4-nitro.
Thiazole H-4
7.30 (d, J=3.5 Hz)
7.32 (d, J=3.5 Hz)
Minimal difference; the thiazole ring is distant from the nitro regio-isomerism.
Thiazole H-5
7.60 (d, J=3.5 Hz)
7.62 (d, J=3.5 Hz)
Characteristic doublet for 2-substituted thiazoles.
Benzene H-3 (Ortho)
8.20 - 8.30 (d/m)
8.35 (d, part of AA'BB')
In 2-nitro, this proton is adjacent to NO2. In 4-nitro, two protons are adjacent to NO2.
Benzene H-6 (Ortho to CO)
7.70 - 7.80 (d)
8.15 (d, part of AA'BB')
Diagnostic: In 2-nitro, H-6 is only deshielded by the Carbonyl. In 4-nitro, the symmetry makes the "ortho to CO" protons identical.
Benzene H-4/H-5
7.80 - 7.95 (m)
N/A
The 2-nitro isomer shows complex multiplet mixing in the meta/para region.
Diagnostic Workflow Diagram
Figure 2: Decision tree for distinguishing nitro-benzamide regioisomers based on aromatic splitting patterns.
Part 3: Solvent Effects & Hydrogen Bonding
For researchers performing SAR studies, understanding the conformation of the amide bond is vital.
DMSO-d6: This solvent competes for hydrogen bonding. It typically reveals the amide proton as a sharp(er) singlet downfield (12+ ppm), confirming the presence of the -CONH- group.
CDCl3: Due to the poor solubility of nitro-thiazole derivatives in chloroform and the lack of H-bond disruption, the amide peak may broaden significantly or shift upfield due to aggregation.
Recommendation: Always use DMSO-d6 for characterization to ensure solubility and clear observation of the exchangeable amide proton.
Part 4: Scientific Integrity & Validation
To ensure the data presented above is reproducible in your lab, follow this self-validating protocol:
Concentration Check: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6. Lower concentrations (<2 mg) may lose the amide proton signal to baseline noise; higher concentrations (>20 mg) may cause stacking effects, broadening the aromatic peaks.
Water Suppression: If the sample is wet, the water peak in DMSO (3.33 ppm) can obscure thiazole signals. Use a standard water suppression pulse sequence (e.g., zgpr on Bruker systems) if necessary, though the region of interest (7-13 ppm) is usually clear of water interference.
Integration Validation: Calibrate the integral of the Thiazole H-5 doublet (approx 7.6 ppm) to exactly 1.0.
Pass Criteria: The Benzene region must integrate to 4.0 (+/- 0.1).
Fail Criteria: If Benzene integrates to <4.0, you likely have paramagnetic impurities or relaxation time (T1) issues. Increase the relaxation delay (D1) to 5 seconds.
References
Synthesis of Thiazole-Benzamides:
Xu, Z., et al. (2024).[2] Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide derivatives. Bioorganic Chemistry.
NMR Characterization of Nitro-Benzamides:
ChemicalBook. (n.d.). 2-Nitrobenzamide 1H NMR Spectrum.
Regioisomer Distinction in NMR:
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
Biological Relevance (SAR Context):
National Institutes of Health (NIH). (2024).[2][3] Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides.
Operational Guide: Disposal and Handling of 2-nitro-N-(1,3-thiazol-2-yl)benzamide
Executive Summary & Chemical Profiling 2-nitro-N-(1,3-thiazol-2-yl)benzamide is a functionalized nitro-aromatic compound containing a thiazole heterocycle. In drug discovery, this scaffold is often associated with antipa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profiling
2-nitro-N-(1,3-thiazol-2-yl)benzamide is a functionalized nitro-aromatic compound containing a thiazole heterocycle. In drug discovery, this scaffold is often associated with antiparasitic or antiviral activity (structural analog to Nitazoxanide).
Because specific toxicological data is often sparse for research intermediates, you must treat this compound as a bioactive, potentially mutagenic hazardous agent.
Structural Hazard Analysis (The "Why")
The Nitro Group (
): Located at the ortho position (2-position) on the benzene ring. Ortho-nitrobenzamides possess a risk of intramolecular redox reactions or cyclization (e.g., to indazolones) under thermal stress. Implication: Never subject this waste to autoclaving or high-exotherm mixing.
The Thiazole Moiety: A sulfur-nitrogen heterocycle. These are frequently lipophilic and can penetrate dermal barriers, acting as sensitizers or aquatic toxins. Implication: Waste must be incinerated to prevent environmental leaching; it cannot be sewered.
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for thiazole derivatives due to organic permeation kinetics.
Stream: Segregate into Solid Hazardous Waste (Incineration Required) .
B. Liquid Waste (Mother Liquors/Solutions)
Directive: Segregation is critical to prevent the formation of shock-sensitive mixtures.
Solvent Compatibility: Ensure the carrier solvent is compatible.
Safe: Methanol, Ethanol, DMSO, Dichloromethane.
UNSAFE: Do not mix with strong bases (NaOH, KOH) or reducing agents. Nitro compounds can form explosive salts or unstable intermediates in basic conditions.
Collection: Pour into a dedicated "Halogenated" or "Non-Halogenated" organic waste carboy (depending on the solvent).
Note: Even if the solvent is non-halogenated, the presence of the Thiazole (Sulfur/Nitrogen) often classifies the mix as requiring high-temperature incineration.
pH Check: Ensure the waste stream remains neutral to slightly acidic (pH 6-8). Avoid high pH (alkaline) environments to prevent hydrolysis or nitro-group activation.
Workflow Visualization
The following diagrams illustrate the decision logic and disposal lifecycle.
Diagram 1: Waste Segregation Logic
This decision tree ensures the compound is routed to the correct destruction facility (Incineration) rather than landfill or wastewater.
Caption: Segregation logic ensuring nitro-aromatics are routed for thermal destruction rather than landfill.
Diagram 2: Emergency Spill Response
Immediate actions to take if the compound is spilled, focusing on containment of the bioactive dust.
While this specific intermediate may not have a unique P-list or U-list number, it falls under the "Characteristic" waste guidelines due to toxicity and ignitability (nitro group).
Waste Code: Likely D001 (Ignitable, if in flammable solvent) or D003 (Reactivity, if polynitrated—though less likely here, caution is advised).
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (if not specifically listed) but mandate incineration via a licensed TSDF (Treatment, Storage, and Disposal Facility).
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]
PubChem. (2023). Compound Summary: Nitazoxanide (Structural Analog). National Library of Medicine. [Link]
Handling
Personal protective equipment for handling 2-nitro-N-1,3-thiazol-2-ylbenzamide
Initiating Data Collection I've started gathering initial information, focusing on 2-nitro-N-1,3-thiazol-2-ylbenzamide. I'm prioritizing Google searches to find safety and handling data, including hazard classifications...
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Data Collection
I've started gathering initial information, focusing on 2-nitro-N-1,3-thiazol-2-ylbenzamide. I'm prioritizing Google searches to find safety and handling data, including hazard classifications and material safety data sheets, and specific guidelines from suppliers and agencies.
Expanding Search Parameters
I'm now expanding my search to include established protocols for handling related compounds. My focus is on aromatic nitro compounds and thiazole derivatives to understand broader hazard profiles. I'm actively seeking PPE recommendations and disposal procedures, including any specific regulatory requirements related to this class of compound.
Defining Search Strategy
I'm now refining the search strategy, starting with focused Google queries for hazard classifications and MSDS for 2-nitro-N-1,3-thiazol-2-ylbenzamide. I'm moving on to broader searches for handling aromatic nitro compounds and thiazole derivatives, specifically looking for PPE recommendations, disposal procedures, and relevant regulations. I plan to synthesize this into a structured guide with procedures, storage, and disposal plans.
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